
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to a tetrahydronaphthalene ring, which is further substituted with a tert-butyl group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of the corresponding methyl derivative. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial production methods may involve similar bromination techniques but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for nucleophilic substitution, and various oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene involves its reactivity as a bromomethyl derivative. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various products depending on the nucleophile. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene include other bromomethyl derivatives and substituted tetrahydronaphthalenes. Some examples are:
1-(Bromomethyl)-4-tert-butylbenzene: Similar in structure but lacks the tetrahydronaphthalene ring, making it less sterically hindered.
1-(Bromomethyl)-4-methyl-1,2,3,4-tetrahydronaphthalene: Similar but with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
The uniqueness of this compound lies in its combination of the bromomethyl group and the bulky tert-butyl group, which influences its chemical behavior and applications .
Properties
CAS No. |
87945-97-9 |
|---|---|
Molecular Formula |
C15H21Br |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
1-(bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H21Br/c1-15(2,3)14-9-8-11(10-16)12-6-4-5-7-13(12)14/h4-7,11,14H,8-10H2,1-3H3 |
InChI Key |
COOAZNZDLMDNDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C2=CC=CC=C12)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


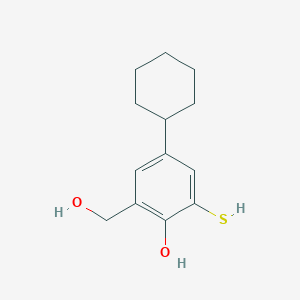
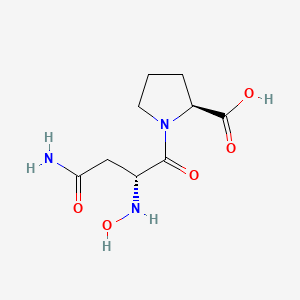
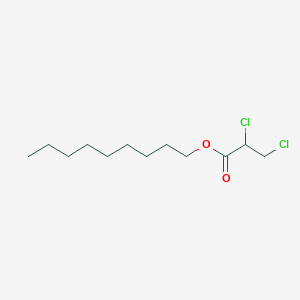
![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
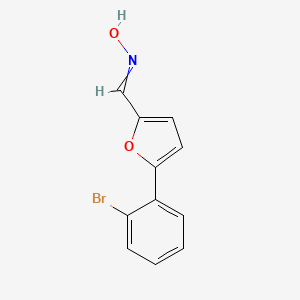
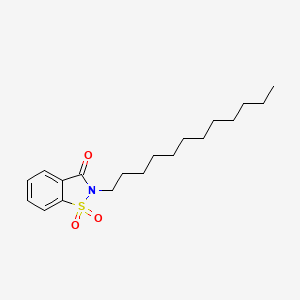
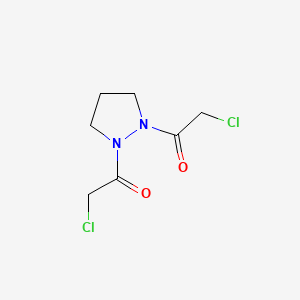
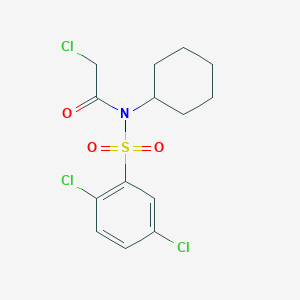
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
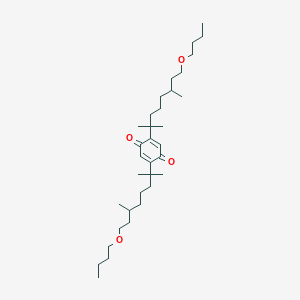
![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
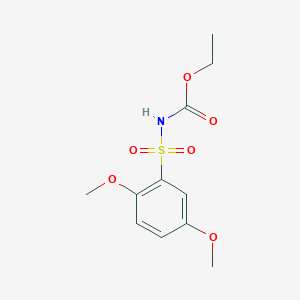
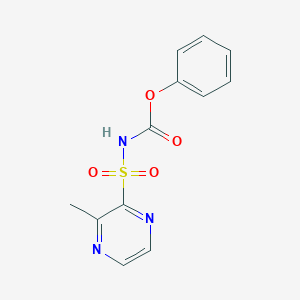
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
